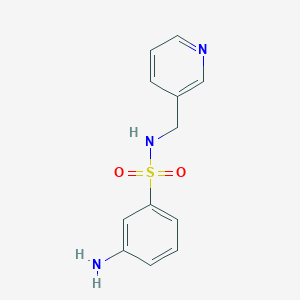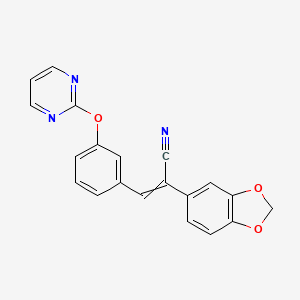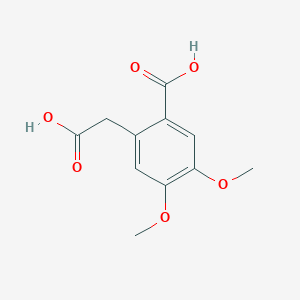
5-fluoro-1H-indol-7-carbonitrilo
Descripción general
Descripción
5-fluoro-1H-indole-7-carbonitrile is a chemical compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their presence in various natural products and pharmaceuticals, exhibiting a wide range of biological activities. The addition of a fluorine atom and a nitrile group to the indole structure enhances its chemical properties, making it a valuable compound for scientific research and industrial applications.
Aplicaciones Científicas De Investigación
5-fluoro-1H-indole-7-carbonitrile has numerous applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mecanismo De Acción
Target of Action
It is known that indole derivatives, which include 5-fluoro-1h-indole-7-carbonitrile, have been found to bind with high affinity to multiple receptors . This suggests that 5-fluoro-1H-indole-7-carbonitrile may interact with a variety of biological targets.
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial activities . This suggests that 5-fluoro-1H-indole-7-carbonitrile may interact with its targets to induce a range of biological effects.
Biochemical Pathways
Indole derivatives are known to influence a variety of biological pathways due to their broad-spectrum biological activities . Therefore, it is plausible that 5-fluoro-1H-indole-7-carbonitrile may affect multiple biochemical pathways, leading to downstream effects.
Result of Action
Given the diverse biological activities of indole derivatives , it is likely that 5-fluoro-1H-indole-7-carbonitrile may induce a range of molecular and cellular effects.
Análisis Bioquímico
Biochemical Properties
5-fluoro-1H-indole-7-carbonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives, including 5-fluoro-1H-indole-7-carbonitrile, have been shown to bind with high affinity to multiple receptors, which is crucial for developing new therapeutic agents . The interactions between 5-fluoro-1H-indole-7-carbonitrile and these biomolecules often involve hydrogen bonding, π-π stacking, and hydrophobic interactions, which contribute to its biological activity.
Cellular Effects
5-fluoro-1H-indole-7-carbonitrile exhibits various effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives have been reported to possess antiviral, anti-inflammatory, and anticancer activities, which are mediated through their interactions with specific cellular targets . These interactions can lead to the activation or inhibition of signaling pathways, resulting in changes in gene expression and metabolic processes.
Molecular Mechanism
The molecular mechanism of 5-fluoro-1H-indole-7-carbonitrile involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Indole derivatives, including 5-fluoro-1H-indole-7-carbonitrile, have been shown to inhibit enzymes such as protein kinases, which play a crucial role in cell signaling and regulation . Additionally, these compounds can modulate the expression of genes involved in various biological processes, contributing to their therapeutic potential.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-fluoro-1H-indole-7-carbonitrile can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives can remain stable under certain conditions, but their activity may decrease over time due to degradation . Long-term exposure to 5-fluoro-1H-indole-7-carbonitrile in in vitro or in vivo studies may result in cumulative effects on cellular processes, which need to be carefully monitored.
Dosage Effects in Animal Models
The effects of 5-fluoro-1H-indole-7-carbonitrile vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects. Studies have shown that indole derivatives can have a threshold effect, where a certain concentration is required to achieve the desired biological activity . Exceeding this threshold may result in toxicity, highlighting the importance of dose optimization in therapeutic applications.
Metabolic Pathways
5-fluoro-1H-indole-7-carbonitrile is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. Indole derivatives have been shown to participate in the metabolism of tryptophan, an essential amino acid, and its degradation products . These interactions can influence the overall metabolic balance within cells, contributing to the compound’s biological activity.
Transport and Distribution
The transport and distribution of 5-fluoro-1H-indole-7-carbonitrile within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound, which can affect its biological activity . Understanding the transport mechanisms of 5-fluoro-1H-indole-7-carbonitrile is crucial for optimizing its therapeutic potential and minimizing off-target effects.
Subcellular Localization
The subcellular localization of 5-fluoro-1H-indole-7-carbonitrile is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. Indole derivatives have been shown to localize in various cellular compartments, including the nucleus, mitochondria, and endoplasmic reticulum . This localization can impact the compound’s activity and function, as it interacts with different biomolecules within these compartments.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the Leimgruber-Batcho indole synthesis, which involves the reaction of an appropriate aniline derivative with a formylating agent, followed by cyclization and subsequent functional group transformations . The reaction conditions often include the use of strong acids or bases, high temperatures, and specific solvents to achieve the desired product.
Industrial Production Methods
Industrial production of 5-fluoro-1H-indole-7-carbonitrile may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors, automated systems, and advanced purification techniques to meet the demands of pharmaceutical and chemical industries.
Análisis De Reacciones Químicas
Types of Reactions
5-fluoro-1H-indole-7-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups to the indole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures, specific solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield indole oxides, while reduction can produce primary amines. Substitution reactions can result in a wide range of derivatives with different functional groups attached to the indole core.
Comparación Con Compuestos Similares
Similar Compounds
- 5-fluoro-1H-indole-2-carbonitrile
- 5-fluoro-1H-indole-3-carbonitrile
- 5-fluoro-1H-indole-4-carbonitrile
Uniqueness
5-fluoro-1H-indole-7-carbonitrile is unique due to the specific position of the nitrile group on the indole ring, which can significantly influence its chemical properties and biological activities.
Propiedades
IUPAC Name |
5-fluoro-1H-indole-7-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5FN2/c10-8-3-6-1-2-12-9(6)7(4-8)5-11/h1-4,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZPYATWYHRJOAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C(C=C(C=C21)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90395174 | |
| Record name | 5-fluoro-1H-indole-7-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90395174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
883500-80-9 | |
| Record name | 5-fluoro-1H-indole-7-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90395174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[(5-formylfuran-2-yl)methyl]-N-methylmethanesulfonamide](/img/structure/B1307111.png)













